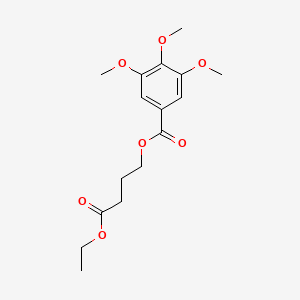![molecular formula C13H18INO B14200542 N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-88-5](/img/structure/B14200542.png)
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenylacetic acid and isopropylamine.
Formation of Intermediate: The 2-iodophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of phenyl derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1S)-1-(2-Bromophenyl)ethyl]-N-(propan-2-yl)acetamide
- N-[(1S)-1-(2-Chlorophenyl)ethyl]-N-(propan-2-yl)acetamide
- N-[(1S)-1-(2-Fluorophenyl)ethyl]-N-(propan-2-yl)acetamide
Uniqueness
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to distinct chemical and biological behaviors.
Propriétés
Numéro CAS |
832096-88-5 |
|---|---|
Formule moléculaire |
C13H18INO |
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
N-[(1S)-1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3/t10-/m0/s1 |
Clé InChI |
VJHIVLKTJDYGLW-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1I)N(C(C)C)C(=O)C |
SMILES canonique |
CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)


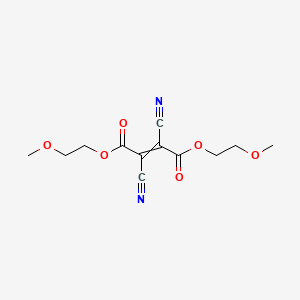
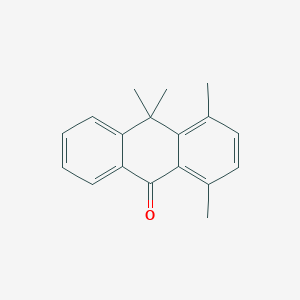
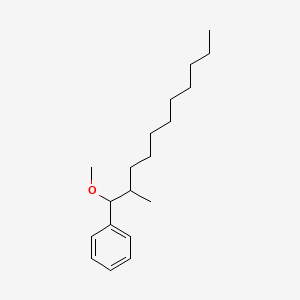
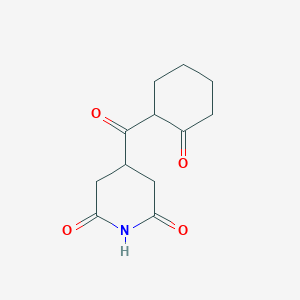

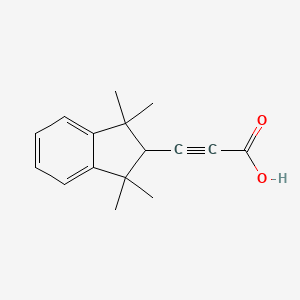
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)

![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)

